molecular formula C9H14N2O2 B13094719 2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione CAS No. 325953-75-1

2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione

Katalognummer: B13094719
CAS-Nummer: 325953-75-1
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: BFTHBZPBYASUEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione is a heterocyclic compound with a unique structure that includes a pyrido[1,2-A]pyrazine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization to form the desired heterocyclic ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

325953-75-1

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

2-methyl-3,4,7,8,9,9a-hexahydropyrido[1,2-a]pyrazine-1,6-dione

InChI

InChI=1S/C9H14N2O2/c1-10-5-6-11-7(9(10)13)3-2-4-8(11)12/h7H,2-6H2,1H3

InChI-Schlüssel

BFTHBZPBYASUEC-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN2C(C1=O)CCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.